2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-
Description
2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is a chiral, small-ring heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 1- and 3-positions and a carboxylic acid group at the 2-position. Its stereochemistry at the 2-position (S-configuration) is critical for biological activity and molecular interactions.
The discontinuation of commercial availability (as noted by CymitQuimica in 2025) suggests challenges in synthesis or niche applications .
Properties
IUPAC Name |
(2S)-1,3-dimethylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7(2)5(4)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJSJTVMZBUSRL-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN([C@@H]1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Alkylation of Malonic Esters
A widely adopted method involves cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate using 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq) in DMF. This achieves 99% ring formation efficiency . Subsequent Krapcho dealkoxycarbonylation yields the monoester intermediate, which undergoes lipase-catalyzed hydrolysis to furnish the (2S)-configured product with >99.9% enantiomeric excess (ee) .
Key conditions :
- Temperature: 80–100°C
- Solvent: DMF
- Catalyst: None (base-driven cyclization)
Advantages :
- High stereochemical fidelity
- Scalable to multi-gram quantities
Limitations :
- Requires chiral auxiliary (1'-methylbenzylamine)
- Multi-step purification
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
The Chinese patent CN103467350A details a resolution strategy using D-α-phenylethylamine:
- Salt formation : 1-Benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol, yielding diastereomeric salts.
- Crystallization : Selective precipitation of the (S)-enantiomer salt occurs at 8–10°C.
- Debenzylation : Pd/C-catalyzed hydrogenolysis (2 MPa H₂, 35°C) removes the benzyl group, affording (S)-azetidine-2-carboxylic acid with 81.9% yield and >99% HPLC purity .
Adaptation for 1,3-dimethyl derivative :
- Introduce methyl groups at N1 and C3 during the benzylation step using methyl iodide or dimethyl sulfate.
Asymmetric Synthesis via Photoredox Catalysis
Recent advances employ visible light-mediated decarboxylative alkylation. A photoredox system using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) and Cs₂CO₃ in DMF enables radical-based functionalization of 3-arylazetidines. While primarily used for C–C bond formation, this method can integrate methyl groups via alkyl radical precursors (e.g., methyl acrylate).
Reported metrics :
- Yield: 60–78% for analogous azetidines
- ee: 85–92% (dependent on chiral ligand)
Horner–Wadsworth–Emmons Reaction
Phosphonate esters serve as key intermediates. For example, treatment of ethyl 2-(diethylphosphono)acetate with 1,3-dimethylazetidine-2-carbaldehyde under basic conditions (DBU, acetonitrile) forms the α,β-unsaturated ester, which is hydrogenated to yield the saturated target compound.
Optimized parameters :
- Base: 1,8-Diazabicycloundec-7-ene (DBU)
- Temperature: 65°C
- Yield: 69% (isolated)
Industrial-Scale Production
Continuous Flow Reactor Synthesis
BenchChem’s protocol scales the cyclization step using:
- Continuous flow reactors (residence time: 10–15 min)
- Automated pH control (pH 8–10 during extractions)
- Solvent recovery: >90% toluene recycled
Economic metrics :
- Cost per kilogram: $1,200–1,500 (raw materials)
- Purity: 98.5–99.0% (HPLC)
Comparative Analysis of Methods
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinecarboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- is being investigated for its potential as an inhibitor of various enzymes, including metalloproteinases and acetylcholinesterases. These enzymes are crucial in numerous biological processes, and their inhibition can lead to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
Potential Therapeutic Applications :
- Enzyme Inhibition : Targeting metalloproteinases can aid in cancer treatment by inhibiting tumor metastasis.
- Neuroprotection : Inhibition of acetylcholinesterase may provide benefits in treating Alzheimer’s disease by increasing acetylcholine levels.
Organic Synthesis
The compound serves as a valuable building block for synthesizing complex molecules. Its ability to undergo various chemical reactions allows researchers to create diverse derivatives that can be tailored for specific applications.
Reactions Involving 2-Azetidinecarboxylic Acid :
- Synthesis of Enzyme Inhibitors : The compound can be modified to enhance its inhibitory properties against target enzymes.
- Cycloaddition Reactions : It participates in 1,3-dipolar cycloaddition reactions, producing oxazolidines that are useful intermediates in organic synthesis .
Biological Studies
Research indicates that derivatives of azetidinecarboxylic acids exhibit antibacterial and antifungal properties. These findings suggest that 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- could be developed into new antimicrobial agents.
Data Tables
| Application Area | Specific Use | Example Reaction | Yield (%) |
|---|---|---|---|
| Medicinal Chemistry | Enzyme Inhibitor | Synthesis of acetylcholinesterase inhibitors | TBD |
| Organic Synthesis | Building Block | Cycloaddition to form oxazolidines | TBD |
| Biological Studies | Antimicrobial Agent | Derivative synthesis for antibacterial testing | TBD |
Case Study 1: Enzyme Inhibition
A study explored the synthesis of azetidine derivatives aimed at inhibiting metalloproteinases. The synthesized compounds demonstrated significant inhibitory activity, suggesting that modifications to the azetidine framework can enhance efficacy against target enzymes.
Case Study 2: Antimicrobial Activity
Research on structurally similar azetidinecarboxylic acids showed promising results in inhibiting bacterial growth. The potential of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- as a scaffold for developing new antibiotics was highlighted through structure-activity relationship studies.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Rigidity and Bioactivity
- 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- vs. Both compounds share azetidine’s ring strain, which may influence metabolic stability .
- 1,3-Diazetidin-2-one derivatives: These lactam analogs lack the carboxylic acid group but retain the four-membered ring. Computational studies highlight their superior binding affinities to enzymes like thymidylate synthase compared to non-lactam analogs .
Thermal and Chemical Stability
- 1,3-Adamantanedicarboxylic acid exhibits significantly higher thermal stability (mp 169–171°C) than azetidine-based compounds, attributed to its rigid adamantane backbone .
- 1,3-Dimethyl-2-imidazolidinone serves as a stable polar solvent, contrasting with azetidinecarboxylic acids, which are more reactive due to their strained rings and acidic functional groups .
Research Findings and Gaps
- In Silico Studies : Molecular docking of 1,3-diazetidin-2-one derivatives reveals favorable interactions with drug targets like EGFR kinase, though comparable data for 2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)- are lacking .
- In contrast, adamantane derivatives have well-documented industrial applications .
Biological Activity
2-Azetidinecarboxylic acid, 1,3-dimethyl, (2S)-, commonly referred to as A2C, is a compound of significant interest in biological research due to its structural similarity to proline and its diverse biological activities. This article explores its biological activity, focusing on its effects on plant growth, potential anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound has the molecular formula and features a unique azetidine ring structure that contributes to its biological interactions. Its stereochemistry is crucial for its activity; the (2S) configuration is specifically noted for its biological relevance.
Biological Activity Overview
-
Inhibition of Plant Growth :
A2C has been identified as an allelopathic compound that inhibits the growth of Arabidopsis thaliana. The inhibition is attributed to its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase (ProRS), leading to toxicity. The sensitivity of Arabidopsis roots compared to cotyledons suggests differential expression of ProRS isoforms that may influence susceptibility to A2C .Plant Component Sensitivity to A2C ProRS Isoform Expression Roots High AtProRS-Cyt Cotyledons Low AtProRS-Org -
Anticancer Activity :
Recent studies have shown that derivatives of azetidine-2-one, related to A2C, exhibit potent cytotoxic effects against various cancer cell lines. For instance, one study evaluated 16 derivatives and found that compound 6 demonstrated significant cytotoxicity in SiHa and B16F10 cells. The mechanism involves inducing apoptosis through specific gene overexpression related to cytoskeleton regulation and cell cycle inhibition .Compound Cell Line IC50 (µM) Mechanism Compound 6 SiHa 15.6 Apoptosis induction Compound 6 B16F10 12.4 Gene overexpression -
Mechanism of Action :
The toxicity of A2C arises from its structural similarity to L-proline, allowing it to be misincorporated into proteins. This misincorporation disrupts normal protein function and cellular processes. The differential substrate specificity between ProRS isoforms in plants plays a critical role in determining sensitivity to A2C .
Study on Arabidopsis thaliana
A study focused on the effects of A2C on Arabidopsis thaliana seedlings demonstrated that the compound significantly inhibited root growth compared to cotyledons. This effect was linked to the lower amino acid specificity of cytosolic ProRS compared to organellar ProRS, highlighting potential avenues for developing weed management strategies through targeted inhibition .
Anticancer Screening
A screening of azetidine derivatives revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The study utilized caspase-3 assays to confirm apoptotic activity and microarray analysis to identify gene expression changes associated with treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-1,3-dimethyl-2-azetidinecarboxylic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via ring-opening reactions of azetidine precursors under controlled catalytic conditions. For example, asymmetric hydrogenation or enzymatic resolution may enhance stereochemical purity. Precise control of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical, as demonstrated in studies optimizing azetidine derivatives . Characterization of enantiomeric excess (ee) should be performed using chiral HPLC or circular dichroism spectroscopy.
Q. How should researchers handle and store (2S)-1,3-dimethyl-2-azetidinecarboxylic acid to ensure safety and stability?
- Methodological Answer :
- Handling : Use in well-ventilated areas with fume hoods to avoid inhalation or skin contact. Wear nitrile gloves, goggles, and lab coats. Absorb spills with inert materials like diatomite and decontaminate surfaces with ethanol .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Stability tests via periodic NMR analysis are recommended to monitor compound integrity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of (2S)-1,3-dimethyl-2-azetidinecarboxylic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm stereochemistry and substituent positions (e.g., methyl groups at C1 and C3).
- FT-IR : Validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration for chiral centers, critical for reproducibility in asymmetric synthesis .
Advanced Research Questions
Q. How does the stereochemistry of (2S)-1,3-dimethyl-2-azetidinecarboxylic acid influence its incorporation into peptide chains compared to natural proline?
- Methodological Answer : The compound acts as a proline analog but may disrupt protein folding due to steric effects from methyl groups. To study this:
- Synthesize model peptides via solid-phase synthesis, substituting proline with the azetidine derivative.
- Analyze structural impacts using circular dichroism (CD) for secondary structure changes and cryo-EM/X-ray for tertiary distortions.
- Compare thermal stability via differential scanning calorimetry (DSC) .
Q. What computational strategies are recommended for analyzing the molecular interactions of (2S)-1,3-dimethyl-2-azetidinecarboxylic acid derivatives in drug discovery?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., enzymes with proline-binding pockets). Validate docking poses with molecular dynamics (MD) simulations .
- ADME Prediction : Apply tools like SwissADME to evaluate Lipinski’s Rule of Five compliance. Include parameters like logP (lipophilicity) and polar surface area to optimize bioavailability .
Q. How can researchers address discrepancies in reported biological activities of azetidinecarboxylic acid derivatives across different experimental models?
- Methodological Answer :
- Standardized Assays : Use isogenic cell lines or organoids to minimize genetic variability. Include positive controls (e.g., proline) in all experiments.
- Data Normalization : Report activities as fold-changes relative to baseline, accounting for solvent effects (e.g., DMSO cytotoxicity).
- Meta-Analysis : Cross-reference results with published datasets, noting differences in experimental conditions (e.g., pH, temperature) .
Research Gaps and Recommendations
- Ecological Impact : No data exist on biodegradation, bioaccumulation, or toxicity (e.g., EC50/LC50). Researchers should conduct in silico QSAR modeling and in vitro assays (e.g., Daphnia magna toxicity tests) to fill these gaps .
- Synthetic Scalability : Current methods lack scalability for preclinical studies. Explore continuous-flow reactors or biocatalytic routes to improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
